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molecular formula C9H9NO5 B8305049 4-[1,3]Dioxolan-2-yl-2-nitro-phenol

4-[1,3]Dioxolan-2-yl-2-nitro-phenol

Cat. No. B8305049
M. Wt: 211.17 g/mol
InChI Key: LTVKPTOTXRMZTO-UHFFFAOYSA-N
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Patent
US05308840

Procedure details

A solution of 4-hydroxy-3-nitrobenzaldehyde (known compound, 20.6 g, 124 mmol), benzene (150 ml), ethylene glycol (10.3 ml, 185 mmol) and p-toluenesulfonic acid hydrate (catalytic amount) was refluxed overnight removing the resulting water by azeotropic distillation with benzene.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[CH2:13](O)[CH2:14][OH:15].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH2:14]1[O:15][CH:6]([C:5]2[CH:8]=[CH:9][C:2]([OH:1])=[C:3]([N+:10]([O-:12])=[O:11])[CH:4]=2)[O:7][CH2:13]1 |f:2.3|

Inputs

Step One
Name
Quantity
20.6 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Name
Quantity
10.3 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removing the resulting water
DISTILLATION
Type
DISTILLATION
Details
by azeotropic distillation with benzene

Outcomes

Product
Name
Type
Smiles
C1COC(C2=CC(=C(C=C2)O)[N+](=O)[O-])O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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